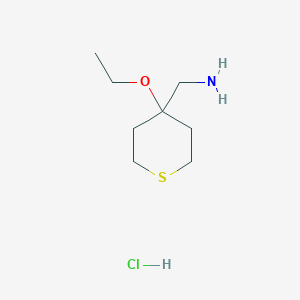

(4-Ethoxythian-4-yl)methanamine;hydrochloride

説明

(4-Ethoxythian-4-yl)methanamine hydrochloride (CAS: 2416242-92-5) is a hydrochloride salt of a substituted thiane derivative. Its molecular formula is C₈H₁₈ClNOS, with a molecular weight of 211.75 g/mol. The compound features a six-membered sulfur-containing ring (thiane) substituted with an ethoxy group (-OCH₂CH₃) and a methanamine (-CH₂NH₂) group at the 4-position. The hydrochloride salt enhances its solubility, making it suitable for research in organic synthesis and pharmaceutical chemistry. The ethoxy group contributes to electronic modulation, while the sulfur atom in the thiane ring may influence binding interactions and metabolic stability .

特性

IUPAC Name |

(4-ethoxythian-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NOS.ClH/c1-2-10-8(7-9)3-5-11-6-4-8;/h2-7,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCLSGHIJWZKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCSCC1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of (4-Ethoxythian-4-yl)methanamine;hydrochloride involves several steps. One common method includes the reaction of 4-ethoxytetrahydrothiopyran with methanamine in the presence of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to increase yield and efficiency.

化学反応の分析

(4-Ethoxythian-4-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

(4-Ethoxythian-4-yl)methanamine;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of (4-Ethoxythian-4-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

類似化合物との比較

Structural and Functional Group Variations

(4-(Methoxymethyl)phenyl)methanamine Hydrochloride

- Core Structure : Aromatic phenyl ring vs. saturated thiane.

- Substituents : Methoxymethyl (-CH₂OCH₃) at the para position.

- Key Differences :

- The phenyl ring provides aromatic π-system interactions, while the thiane ring offers sulfur-mediated polarity and conformational flexibility.

- The methoxymethyl group introduces steric bulk compared to the ethoxy group in the target compound.

- Applications : Used in receptor-binding studies due to its aromaticity .

4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine Hydrochloride

- Core Structure : Oxane (tetrahydropyran, oxygen-containing) vs. thiane (sulfur-containing).

- Substituents : 4-Methoxyphenylmethyl group attached to the oxane ring.

- Key Differences :

- The oxygen in oxane enhances hydrogen-bonding capacity, whereas sulfur in thiane may increase lipophilicity.

- The 4-methoxyphenyl group adds aromaticity absent in the target compound.

- Applications : Explored for CNS-targeted drug design due to oxane’s pharmacokinetic properties .

(4-Methylpyridin-2-yl)methanamine Hydrochloride

- Core Structure : Pyridine (aromatic, nitrogen-containing) vs. thiane.

- Substituents : Methyl group at the 4-position of the pyridine ring.

- Key Differences: Pyridine’s nitrogen atom enables acid-base reactivity, unlike the non-aromatic thiane. The methyl group on pyridine may sterically hinder binding compared to the ethoxy group on thiane.

- Biological Activity : Shows enzyme inhibition profiles in neurotransmitter systems .

(2-Isopropylthiazol-4-yl)methanamine Dihydrochloride

- Core Structure : Thiazole (five-membered ring with N and S) vs. six-membered thiane.

- Substituents : Isopropyl group at the 2-position.

- Key Differences :

- Thiazole’s smaller ring size and aromaticity confer distinct electronic properties.

- The isopropyl group increases hydrophobicity compared to the ethoxy group.

- Applications : Investigated for antimicrobial and anticancer activities .

[3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine Hydrochloride

- Core Structure : Substituted phenyl ring vs. thiane.

- Substituents : Ethoxy and propargyloxy groups.

- Key Differences :

- The propargyloxy group introduces alkyne functionality for click chemistry applications.

- The phenyl ring’s planar structure contrasts with thiane’s chair conformation.

- Applications : Used in targeted covalent inhibitor synthesis .

Comparative Analysis Table

Key Research Findings

This contrasts with electron-withdrawing groups (e.g., trifluoromethyl in ) .

Sulfur vs. Oxygen/Nitrogen : Thiane’s sulfur atom may enhance membrane permeability compared to oxane or pyridine derivatives, as seen in studies on similar compounds () .

Salt Forms : Hydrochloride salts generally improve aqueous solubility, but variations in counterions (e.g., dihydrochloride in ) affect crystallinity and stability .

生物活性

Chemical Identity

(4-Ethoxythian-4-yl)methanamine;hydrochloride is a chemical compound with the molecular formula CHNOS·HCl. It is also known by its IUPAC name, (4-ethoxytetrahydro-2H-thiopyran-4-yl)methanamine hydrochloride. This compound is synthesized through the reaction of 4-ethoxytetrahydrothiopyran with methanamine in the presence of hydrochloric acid, resulting in the formation of the hydrochloride salt.

The biological activity of (4-Ethoxythian-4-yl)methanamine;hydrochloride primarily involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. This mechanism may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It can interact with receptors, influencing cellular signaling processes.

Research Findings

Recent studies have explored the biological implications of (4-Ethoxythian-4-yl)methanamine;hydrochloride:

- Enzyme Interaction Studies : Research indicates that this compound can modulate enzyme activities associated with metabolic processes. For instance, it has shown potential in inhibiting enzymes involved in neurotransmitter metabolism, which could have implications for neurological disorders.

- Therapeutic Potential : Preliminary investigations suggest that (4-Ethoxythian-4-yl)methanamine;hydrochloride may exhibit anti-inflammatory properties, making it a candidate for further research in treating conditions characterized by inflammation.

- Toxicological Assessments : Toxicity studies are essential for understanding the safety profile of this compound. Current data indicate a moderate toxicity level, necessitating careful evaluation in therapeutic contexts.

Comparative Analysis

To better understand the unique properties of (4-Ethoxythian-4-yl)methanamine;hydrochloride, a comparison with similar compounds is beneficial:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methenamine | Simple amine | Urinary tract antiseptic |

| 4-Pyrimidine Methanamine (HCl) | Heterocyclic amine | Used in pharmaceutical synthesis |

| (4-Ethoxythian-4-yl)methanamine;HCl | Tetrahydrothiopyran derivative | Potential anti-inflammatory activity |

Case Study 1: Neurotransmitter Modulation

In a study examining the effects of (4-Ethoxythian-4-yl)methanamine;hydrochloride on neurotransmitter levels, researchers found that administration led to significant alterations in serotonin and dopamine levels in animal models. This suggests potential applications in treating mood disorders.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that it significantly reduced pro-inflammatory cytokine production in cultured macrophages, indicating its potential utility in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。